molecular formula C11H7N3O2 B8678562 4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one CAS No. 25506-06-3

4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one

Cat. No.: B8678562
CAS No.: 25506-06-3
M. Wt: 213.19 g/mol
InChI Key: GXRAZEHWDPPKRU-UHFFFAOYSA-N
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Description

4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that features a fused ring system combining isoxazole and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-3,4-dihydro-2H-pyridazine-3-one with hydroxylamine to form the isoxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the isoxazole or pyridazine rings, leading to different structural analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the heterocyclic system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs. Substitution reactions can introduce various functional groups onto the phenyl ring or the heterocyclic system.

Scientific Research Applications

4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 4-METHYL-: Similar structure but with a methyl group instead of a phenyl group.

    ISOXAZOLO(3,4-d)PYRIDAZIN-7(6H)-ONE, 4-ETHYL-: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications.

Properties

CAS No.

25506-06-3

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

4-phenyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C11H7N3O2/c15-11-10-8(6-16-14-10)9(12-13-11)7-4-2-1-3-5-7/h1-6H,(H,13,15)

InChI Key

GXRAZEHWDPPKRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C3=NOC=C23

Origin of Product

United States

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